Physicochemical Property Comparison: LogP and Boiling Point Differentiation Against the 3-Carbonitrile Regioisomer
The 6-substituted regioisomer exhibits distinct lipophilicity and thermal properties compared to the 3-carbonitrile analog. 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile has a predicted logP of approximately 1.24 to 1.6 and a boiling point of 405.3±25.0 °C [1]. In contrast, data for the closely related 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS 1260385-57-6) indicate a higher predicted boiling point of 432.8±30.0 °C and a generally higher predicted logP range, reflecting the differing electronic impact of the nitrile group's position on molecular polarity and intermolecular forces .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ~1.24 - 1.6 |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile: LogP ~1.8 |
| Quantified Difference | Δ LogP ≈ -0.2 to -0.56 (Target is more polar/less lipophilic) |
| Conditions | Predicted values from vendor and database sources |
Why This Matters
The lower lipophilicity of the 6-carbonitrile isomer can be a critical advantage in medicinal chemistry for improving aqueous solubility and reducing off-target binding, making it the preferred starting point when designing inhibitors with favorable ADME profiles.
- [1] HZB (Shanghai) Co., Ltd. 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile Product Specification. View Source
